molecular formula C10H18N2O B13950462 3-Cyclohexylpiperazin-2-one CAS No. 91087-28-4

3-Cyclohexylpiperazin-2-one

Cat. No.: B13950462
CAS No.: 91087-28-4
M. Wt: 182.26 g/mol
InChI Key: UDLXFRAICCZHCZ-UHFFFAOYSA-N
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Description

3-Cyclohexylpiperazin-2-one is a heterocyclic organic compound featuring a piperazine ring substituted with a cyclohexyl group at the third position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation techniques.

    Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Cyclohexylpiperazin-2-one involves its interaction with specific molecular targets. It binds to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Piperazine: A simpler analog without the cyclohexyl substitution.

    Morpholine: Another heterocyclic compound with a similar ring structure but different substituents.

    Piperidine: A six-membered ring with one nitrogen atom, similar in structure but lacking the piperazine’s second nitrogen.

Uniqueness: 3-Cyclohexylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl group enhances its lipophilicity and potentially its ability to cross biological membranes .

Properties

CAS No.

91087-28-4

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

3-cyclohexylpiperazin-2-one

InChI

InChI=1S/C10H18N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h8-9,11H,1-7H2,(H,12,13)

InChI Key

UDLXFRAICCZHCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2C(=O)NCCN2

Origin of Product

United States

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